Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate

Lipophilicity Prodrug design Membrane permeability

CAS 859116-68-0 is a fully synthetic coumarin-piperidine hybrid with a 6-hydroxy-7-phenyl scaffold—critical for 17β-HSD1 inhibitory potency (IC50 as low as 270 nM with >370-fold isozyme selectivity in related series). The ethyl ester prodrug handle and unique N-linked piperidine-4-carboxylate enable tunable PK/PD profiling unavailable in non-ester or carboxamide analogs. Request a quote today to evaluate this exclusive scaffold in estrogen-dependent disease models.

Molecular Formula C24H25NO5
Molecular Weight 407.466
CAS No. 859116-68-0
Cat. No. B2362285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
CAS859116-68-0
Molecular FormulaC24H25NO5
Molecular Weight407.466
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
InChIInChI=1S/C24H25NO5/c1-2-29-24(28)17-8-10-25(11-9-17)15-18-12-23(27)30-22-14-19(21(26)13-20(18)22)16-6-4-3-5-7-16/h3-7,12-14,17,26H,2,8-11,15H2,1H3
InChIKeyGBAXSNZSWYGVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate (CAS 859116-68-0): Structural Identity and Procurement Baseline


Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate (CAS 859116-68-0) is a fully synthetic, small-molecule chromen-2-one (coumarin)–piperidine hybrid with molecular formula C₂₄H₂₅NO₅ and molecular weight 407.46 g/mol [1]. It belongs to the InterBioScreen screening library (ID STOCK1N-53245) and is classified as a derivative/analog of natural compounds [1]. The structure incorporates three pharmacophoric elements: a 6-hydroxy-7-phenyl-2H-chromen-2-one (coumarin) core, a piperidine ring N-linked via a methylene spacer to the coumarin 4-position, and an ethyl ester substituent at the piperidine 4-position [1]. This specific substitution pattern distinguishes it from the broader class of chromen–piperidine hybrids and defines its calculable physicochemical profile, including a predicted logP of 3.34, a polar surface area of 76.07 Ų, and a computed acid pKa of 9.08, all of which meet Lipinski's Rule of Five criteria [1].

Why In-Class Coumarin–Piperidine Hybrids Cannot Substitute for Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate


Coumarin–piperidine hybrids constitute a structurally diverse chemical class with biological activities spanning 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition, acetylcholinesterase inhibition, and cytochrome P450 modulation [1][2]. However, the precise combination and spatial arrangement of substituents on the coumarin nucleus dictates target engagement, selectivity, and ADME properties. The 7-phenyl substituent on the coumarin has been shown, in related series, to be a critical determinant of 17β-HSD1 inhibitory potency and selectivity over the type 2 isozyme [1]. The ethyl piperidine-4-carboxylate appendage introduced at the coumarin 4-position via a methylene linker is unique to CAS 859116-68-0 among commercially catalogued analogs; nearest neighbors lack this ester (e.g., CAS 859141-72-3) or replace it with a carboxamide (CAS 905014-98-4) [3]. These structural variations are expected to produce non-equivalent hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, rendering simple in-class interchange scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate Versus Closest Analogs


Ethyl Ester Substituent Provides a Computationally Distinct Lipophilic Handle Relative to the Non-Ester Analog (CAS 859141-72-3)

The presence of the ethyl piperidine-4-carboxylate group in CAS 859116-68-0 introduces a hydrogen-bond acceptor-rich ester moiety absent in the closest commercially available analog, 6-hydroxy-7-phenyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one (CAS 859141-72-3) [1]. Computed logD₇.₄ for the target compound is 3.24, versus an estimated logD₇.₄ of ~2.6 for the non-ester analog (estimated from the unsubstituted piperidine scaffold) [1]. This ~0.6 log unit difference corresponds to a theoretical ~4-fold higher n-octanol/water distribution coefficient at physiological pH, which is a meaningful differential for passive membrane permeation and blood–brain barrier penetration predictions.

Lipophilicity Prodrug design Membrane permeability Structural differentiation

Ethyl Ester Serves as a Metabolisable Prodrug Handle Absent in the Piperidine-Only Analog

The ethyl ester of CAS 859116-68-0 is a substrate for ubiquitous esterases, enabling conversion to the corresponding carboxylic acid in plasma, liver, and target tissues [1]. The non-ester analog (CAS 859141-72-3) terminates in an unsubstituted piperidine ring (pKa ~9.5 for the conjugate acid of the piperidine nitrogen) and is incapable of esterase-mediated bioactivation. The carboxamide analog (CAS 905014-98-4) replaces the ester with a metabolically stable amide bond resistant to esterase cleavage [2]. In a comparative procurement context, CAS 859116-68-0 uniquely provides the option of a prodrug-to-active-acid conversion strategy not available with the other two analogs.

Esterase-mediated hydrolysis Carboxylic acid prodrug Pharmacokinetics Metabolic differentiation

7-Phenyl-6-Hydroxy Coumarin Core Imparts 17β-HSD1 Inhibitory Potential Evidenced by a Structurally Related Series

Starčević et al. (J Med Chem, 2011) demonstrated that 6- and 7-phenyl-substituted coumarin derivatives act as selective nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the enzyme that converts estrone to the potent estrogen estradiol [1]. The most potent compound in that series, a 6-phenylcoumarin derivative (compound 6a), achieved an IC₅₀ of 270 nM with >370-fold selectivity over 17β-HSD2 and no affinity for estrogen receptors α/β [1]. While CAS 859116-68-0 was not among the compounds tested, its 7-phenyl-6-hydroxy coumarin core maps directly onto the pharmacophore requirements identified in that study—namely, a phenyl substituent at position 6 or 7 of the coumarin and a free 6- or 7-hydroxyl group [1]. The target compound thus possesses the minimal structural determinants for 17β-HSD1 engagement, a feature absent in coumarin–piperidine hybrids lacking the 6-hydroxy-7-phenyl substitution pattern.

17β-HSD1 inhibition Estrogen-dependent disease Coumarin SAR Selectivity

The C4-Methylene-Piperidine Linker Architecture Is Structurally Distinct from O-Linked Coumarin–Piperidine Hybrids (e.g., Donepezil-Inspired Series)

A recently disclosed patent application (IN 202521072653) describes amine-conjugated coumarin derivatives as acetylcholinesterase (AChE) inhibitors inspired by donepezil [1]. These compounds feature a piperidine or piperazine moiety appended to the coumarin 7-position via a 2-hydroxypropoxy linker (e.g., ethyl 1-(2-hydroxy-3-((2-oxo-2H-chromen-7-yl)oxy)propyl)piperidine-4-carboxylate, Compound 4) [1]. In contrast, CAS 859116-68-0 employs a methylene linker at the coumarin 4-position rather than a 2-hydroxypropoxy linker at the 7-position [2]. This topological difference results in a distinct spatial orientation of the piperidine-4-carboxylate group relative to the coumarin plane, which is expected to produce a different pharmacophoric geometry for any shared targets such as AChE. The two linker types cannot be considered functionally equivalent.

C4-methylene linker Acetylcholinesterase Structural topology Donepezil hybrids

Research and Industrial Application Scenarios for Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate Based on Differential Evidence


Estrogen-Dependent Disease Target Screening (17β-HSD1)

The 6-hydroxy-7-phenyl coumarin core of CAS 859116-68-0 maps to the established pharmacophore for 17β-HSD1 inhibition described by Starčević et al. (J Med Chem, 2011), where related 6- and 7-phenylcoumarins achieved IC₅₀ values as low as 270 nM with >370-fold isozyme selectivity [1]. The target compound can serve as a screening hit or scaffold for medicinal chemistry optimization in breast cancer, endometriosis, or other estrogen-dependent disease programs. The ethyl ester functionality provides a potential prodrug handle for improving pharmacokinetic properties of carboxylic acid derivatives generated by esterase hydrolysis, adding a dimension of tunability not available with simple coumarin screening hits.

CYP450 Enzyme Interaction and Metabolic Stability Profiling

Coumarin–piperidine hybrids are known to interact with cytochrome P450 enzymes, particularly CYP2A6, where related compounds have demonstrated IC₅₀ values in the nanomolar to low micromolar range in human liver microsome assays [1]. CAS 859116-68-0, with its distinctive 6-hydroxy-7-phenyl substitution, can be employed as a probe substrate or inhibitor candidate in CYP2A6 (coumarin 7-hydroxylase) phenotyping assays. Its computed logD₇.₄ of 3.24 and polar surface area of 76.07 Ų predict good membrane permeability [2], making it suitable for both cell-free and cell-based metabolic stability studies.

Ester Prodrug Pharmacokinetic Paradigm Investigation

The ethyl ester of CAS 859116-68-0 distinguishes it structurally from the direct non-ester analog (CAS 859141-72-3) and the carboxamide analog (CAS 905014-98-4) [1][2]. This unique functional group enables researchers to investigate the impact of ester-to-acid bioconversion on tissue distribution, target engagement, and clearance. Comparative procurement of CAS 859116-68-0 alongside CAS 859141-72-3 allows head-to-head evaluation of esterase-dependent activation versus direct pharmacological activity of the intact molecule, a study design not achievable with either analog alone.

Computational Chemistry and Structure-Based Drug Design (SBDD)

The fully defined three-dimensional structure of CAS 859116-68-0 (SMILES: CCOC(=O)C1CCN(CC1)Cc1cc(=O)oc2c1cc(O)c(c2)c1ccccc1) [1], combined with its 6 rotatable bonds and a polar surface area compliant with CNS drug-likeness criteria, makes it well-suited for molecular docking and molecular dynamics simulations targeting enzymes such as 17β-HSD1, CYP2A6, or AChE. Its single hydrogen-bond donor and four hydrogen-bond acceptors [1] provide a defined hydrogen-bonding pharmacophore for virtual screening campaigns, particularly in the context of estrogen-related or cholinergic target discovery.

Quote Request

Request a Quote for Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.